4-hydroxy-N-(3-methoxyphenyl)-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(3-METHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperidine ring, and a pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a methoxyphenyl derivative with a piperidine derivative, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl and piperidine groups can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(3-METHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities, but differ in their substituents and overall structure.
Piperidine Derivatives: Compounds with a piperidine ring often show diverse pharmacological properties, including analgesic and antipsychotic effects.
Methoxyphenyl Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Properties
Molecular Formula |
C20H23N5O4 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c1-29-13-7-5-6-12(10-13)21-18(27)14-11-15(26)22-17-16(14)19(28)24-20(23-17)25-8-3-2-4-9-25/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
VMEWPEMHJQLMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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